molecular formula Br4Cl2N3P3 B102183 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine CAS No. 15965-00-1

2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine

Cat. No. B102183
CAS RN: 15965-00-1
M. Wt: 525.46 g/mol
InChI Key: NIKBNUOAHYXLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine, also known as HHTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. HHTT is a member of the triazatriphosphorine family, which is known for its potential use in various applications, including catalysis, flame retardants, and biomedical research. In

Mechanism Of Action

The mechanism of action of 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine is not well understood. However, it is believed that 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine interacts with biological molecules, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions. 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine has been shown to bind to DNA and inhibit DNA replication, which may contribute to its antitumor activity.

Biochemical And Physiological Effects

2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine has antitumor activity in animal models of cancer.

Advantages And Limitations For Lab Experiments

2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various applications, including catalysis, flame retardants, and biomedical research. However, 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine also has some limitations. It is a highly reactive compound that requires careful handling to avoid exposure to air and moisture, which can degrade the compound. Additionally, 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine is a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for research on 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine. One area of research is the development of new synthesis methods that can produce 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine more efficiently and with higher yields. Another area of research is the exploration of new applications for 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine, including its potential as a drug delivery vehicle or a flame retardant for new polymers. Additionally, more research is needed to fully understand the mechanism of action of 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine and its potential as an antitumor agent.

Synthesis Methods

The synthesis of 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine is a complex process that involves several steps. The first step involves the reaction of hexachlorocyclotriphosphazene with sodium azide to produce hexaazido cyclotriphosphazene. The second step involves the reaction of hexaazido cyclotriphosphazene with sodium bromide and sodium chloride to produce 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine. The synthesis of 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine requires careful control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yields and purity.

Scientific Research Applications

2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine has shown potential in various scientific research applications, including catalysis, flame retardants, and biomedical research. In catalysis, 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine has been used as a catalyst for the synthesis of various organic compounds, including cyclic carbonates and isocyanates. In flame retardants, 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine has been used as a flame retardant for various polymers, including polyurethane, polyethylene, and polystyrene. In biomedical research, 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine has shown potential as an antitumor agent and a drug delivery vehicle.

properties

CAS RN

15965-00-1

Product Name

2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine

Molecular Formula

Br4Cl2N3P3

Molecular Weight

525.46 g/mol

IUPAC Name

2,2,4,6-tetrabromo-4,6-dichloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene

InChI

InChI=1S/Br4Cl2N3P3/c1-10(2)7-11(3,5)9-12(4,6)8-10

InChI Key

NIKBNUOAHYXLKX-UHFFFAOYSA-N

SMILES

N1=P(N=P(N=P1(Cl)Br)(Br)Br)(Cl)Br

Canonical SMILES

N1=P(N=P(N=P1(Cl)Br)(Br)Br)(Cl)Br

Origin of Product

United States

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